molecular formula C7H18ClNSi B14586977 N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide CAS No. 61499-85-2

N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide

Cat. No.: B14586977
CAS No.: 61499-85-2
M. Wt: 179.76 g/mol
InChI Key: IEQWUCSHWDPNRK-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is a chemical compound known for its unique structure and reactivity It features a tert-butyl group, a trimethylsilyl group, and a hypochlorous amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hypochlorous acid to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted amides .

Scientific Research Applications

N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide exerts its effects involves the reactivity of the hypochlorous amide group. This group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is unique due to the presence of both tert-butyl and trimethylsilyl groups, along with the reactive hypochlorous amide moiety.

Properties

CAS No.

61499-85-2

Molecular Formula

C7H18ClNSi

Molecular Weight

179.76 g/mol

IUPAC Name

N-chloro-2-methyl-N-trimethylsilylpropan-2-amine

InChI

InChI=1S/C7H18ClNSi/c1-7(2,3)9(8)10(4,5)6/h1-6H3

InChI Key

IEQWUCSHWDPNRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N([Si](C)(C)C)Cl

Origin of Product

United States

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